molecular formula C12H16F3N3O B2935775 3,3,3-trifluoro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one CAS No. 2034556-85-7

3,3,3-trifluoro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one

Cat. No.: B2935775
CAS No.: 2034556-85-7
M. Wt: 275.275
InChI Key: IRFRGTMQSCCORJ-UHFFFAOYSA-N
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Description

The compound “3,3,3-trifluoro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps and various reagents. For instance, the synthesis of a related compound, Elexacaftor, begins with the conversion of 4-bromo-6-fluoronicotinic acid to nicotinamide . Another example is the reaction of ethyl-4,4,4-trifluoromethylacetoacetate with methylhydrazine in ethanol at 20 - 80°C for 15 hours .


Molecular Structure Analysis

The molecular structure of such compounds can be complex due to the presence of multiple functional groups. For example, the trifluoromethyl group (-CF3) is a common feature in many pharmaceutical compounds . The structure of the compound can be determined using various spectroscopic techniques and can also be predicted using computational methods .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be diverse and depend on the specific functional groups present in the molecule. For example, the trifluoromethyl group can participate in various types of reactions . The specific reactions that “this compound” undergoes would depend on its exact molecular structure.

Scientific Research Applications

  • CNS Drug Development : Yamamoto et al. (2016) identified a compound structurally related to 3,3,3-trifluoro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This compound exhibited favorable pharmacokinetics and increased the cerebrospinal fluid concentration of glycine in rats, suggesting potential applications in central nervous system (CNS) drug development (Yamamoto et al., 2016).

  • Synthesis of Fluorinated Compounds : Fustero et al. (2008) demonstrated the synthesis of new fluorinated pyrazoles, which were used as intermediates in the preparation of fluorinated analogs of Tebufenpyrad, a commercial acaricide. These compounds showed strong acaricidal activity (Fustero et al., 2008).

  • Antibacterial and Antimalarial Activities : Kalaria et al. (2014) synthesized a novel combinatorial library of fused pyran derivatives, which included compounds related to the this compound. These compounds were screened for their in vitro antibacterial activity against pathogenic bacteria and fungi, as well as for their antimalarial activity (Kalaria et al., 2014).

  • Synthesis of Fluorinated Heterocycles : Sloop et al. (2002) discussed the synthesis of various fluorinated heterocycles, which are of interest as building blocks in medicinal chemistry. This research area may include compounds related to this compound (Sloop et al., 2002).

  • Synthesis of Nitrogen Heterocycles : Simonneau et al. (2011) reported the synthesis of fluorinated nitrogen heterocycles using a combination of gold catalysis and Selectfluor. This research is relevant to the synthesis of compounds like this compound (Simonneau et al., 2011).

Mechanism of Action

Properties

IUPAC Name

3,3,3-trifluoro-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O/c1-17-6-4-10(16-17)9-3-2-5-18(8-9)11(19)7-12(13,14)15/h4,6,9H,2-3,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFRGTMQSCCORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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